ethyl 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate
Description
This compound features a 1H-imidazole core substituted at position 5 with a 4-bromophenyl group and at position 1 with a 3-(trifluoromethyl)phenyl group. A thioether linkage connects the imidazole to an ethyl acetate moiety. The bromophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the thioacetate group balances solubility. Potential applications include kinase inhibition or antitumor activity, inferred from structural analogs (e.g., ).
Properties
IUPAC Name |
ethyl 2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF3N2O2S/c1-2-28-18(27)12-29-19-25-11-17(13-6-8-15(21)9-7-13)26(19)16-5-3-4-14(10-16)20(22,23)24/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNSERXRYVXHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features an imidazole ring, a thioether linkage, and a bromophenyl moiety, which contribute to its biological properties.
Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and interaction with biological targets.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that imidazole derivatives can inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
- The structure-activity relationship (SAR) analysis suggests that the incorporation of halogens (like bromine and trifluoromethyl) plays a crucial role in enhancing cytotoxicity against cancer cells .
- Antimicrobial Activity :
- Enzyme Inhibition :
Table 1: Biological Activity Summary
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of imidazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antibacterial Properties
Another investigation focused on the antibacterial effects of thiazole-containing compounds. The results indicated that similar structures showed potent activity against multidrug-resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in the target compound enhances metabolic stability compared to methyl () or methoxy groups ().
- Halogen Effects: Bromine at position 5 (target compound) vs.
- Sulfur Functionality : The thioacetate group improves solubility over thiols () and may reduce oxidation susceptibility.
Key Observations :
- The target compound likely requires sequential aryl group introduction (e.g., Suzuki coupling) followed by thioether formation, similar to ’s substitution methods.
- Triphosgene () or trifluoroacetic acid () may assist in cyclization or salt formation.
Pharmacological and Physicochemical Properties
Key Observations :
Preparation Methods
Key Synthetic Strategies
Cyclocondensation-Based Approaches
Thiohydantoin Reduction Pathway
- Thiohydantoin Formation :
- React 4-bromo-α-azidoacetophenone with N-(3-(trifluoromethyl)phenyl)thiourea in acetic acid at 80°C for 12 h.
- Mechanism : The α-azidoenone undergoes [3+2] cycloaddition with thiourea, followed by elimination of nitrogen to form a thiohydantoin intermediate.
- Yield : 65–70% (reported for analogous systems).
Reduction to Imidazole-2-thione :
Thioacetate Installation :
Advantages :
- High functional group tolerance for electron-deficient aryl groups (e.g., trifluoromethyl).
- Scalable to multi-gram quantities (demonstrated in for related compounds).
Limitations :
- Requires strict anhydrous conditions during reduction to prevent hydrolysis.
Direct Imidazole Ring Construction
Tian–Camp Methodology (Metal-Free Cyclization)
- Imidamide Preparation :
- Synthesize NBoc-protected imidamide from 3-(trifluoromethyl)aniline and tert-butyl carbamate (Boc₂O) in dichloromethane (DCM).
Cyclization with α-Azidoenone :
Deprotection and Thioacetate Functionalization :
- Remove the Boc group using trifluoroacetic acid (TFA) in DCM.
- Introduce the thioacetate via Mitsunobu reaction with ethyl mercaptoacetate and diethyl azodicarboxylate (DEAD).
- Yield : 70–75% (two steps).
Advantages :
- Avoids transition-metal catalysts, reducing cost and purification complexity.
- Enables precise control over C5 substitution (4-bromophenyl).
Limitations :
- Boc deprotection requires careful handling of corrosive TFA.
Post-Functionalization via Cross-Coupling
Suzuki–Miyaura Coupling for C5 Modification
- Core Imidazole Synthesis :
- Prepare 1-(3-(trifluoromethyl)phenyl)imidazole-2-thiol via cyclocondensation of 3-(trifluoromethyl)aniline with thiourea and glyoxal.
C5 Bromophenyl Installation :
Thioacetate Alkylation :
Advantages :
- Modular approach allows late-stage diversification of the C5 position.
- Compatible with sensitive functional groups (e.g., trifluoromethyl).
Limitations :
- Requires palladium catalysts, increasing cost.
Comparative Analysis of Methods
| Method | Key Step | Yield (Overall) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Thiohydantoin Reduction | LiAlH₄ reduction | 45–50% | High | Moderate |
| Tian–Camp Cyclization | Metal-free cyclization | 40–45% | Moderate | High |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 70–75% | High | Excellent |
Critical Insights :
- The Suzuki coupling route offers the highest overall yield and flexibility but requires transition metals.
- The Tian–Camp method is preferable for metal-sensitive applications but suffers from lower yields.
Mechanistic and Optimization Considerations
Role of Base in Thioacetate Alkylation
Stability of the Trifluoromethyl Group
- The CF₃ group remains intact under acidic (TFA) and basic (Cs₂CO₃) conditions, as confirmed by ¹⁹F NMR monitoring.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Imidazole Core Formation : React 4-bromobenzaldehyde with 3-(trifluoromethyl)aniline under acidic conditions to form the imidazole ring .
- Thioether Linkage : Introduce the thioacetate group via nucleophilic substitution using ethyl bromoacetate and potassium carbonate in DMF at 60–80°C for 6–8 hours .
- Key Variables : Molar ratios (1:1.2 for thiol:alkylating agent), solvent polarity (DMF enhances nucleophilicity), and temperature (higher than 60°C avoids side-product formation). Yields range from 65–78% after recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–8.1 ppm), trifluoromethyl group (δ -60 ppm in ¹⁹F NMR), and thioacetate methylene (δ 3.8–4.2 ppm) .
- FT-IR : Confirm C=S (680–710 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds .
- LCMS : Molecular ion peak at m/z 527 [M+H]⁺ (calculated for C₂₃H₁₈BrF₃N₂O₂S) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution (MIC against S. aureus and E. coli) with ciprofloxacin as a control .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Mechanistic Insight : Fluorescence quenching to assess DNA binding or enzyme inhibition (e.g., COX-1/2) .
Advanced Research Questions
Q. How do electronic effects of the 4-bromophenyl and 3-(trifluoromethyl)phenyl substituents influence reactivity and bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The -CF₃ group enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., kinases) .
- Bromine Substitution : Para-bromo on phenyl increases steric bulk, reducing metabolic degradation but potentially lowering solubility (logP ≈ 4.2) .
- Comparative Data : Analogues with -OCH₃ instead of -Br show 30% lower cytotoxicity, highlighting halogen importance .
Q. What computational strategies can predict binding modes and metabolic pathways?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); the trifluoromethyl group shows π-π stacking with Tyr355 .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with stability against oxidation .
- ADMET Prediction : SwissADME predicts high permeability (Caco-2 > 5 × 10⁻⁶ cm/s) but moderate hepatic clearance .
Q. How can contradictory data on imidazole derivatives’ bioactivity be resolved?
- Case Study :
- Data Conflict : Some studies report antitumor activity (IC₅₀ = 12 μM in MCF-7), while others show no effect .
- Resolution : Conduct dose-response assays across multiple cell lines and validate via siRNA knockdown of suspected targets (e.g., Bcl-2). Control for batch-to-batch purity (HPLC > 98%) .
Q. What strategies mitigate thioether oxidation during long-term stability studies?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
